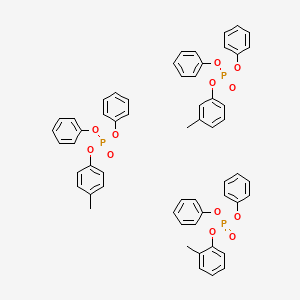

(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate

Übersicht

Beschreibung

The compounds (2-Methylphenyl) diphenyl phosphate, (3-methylphenyl) diphenyl phosphate, and (4-methylphenyl) diphenyl phosphate are organic compounds. They are colorless or slightly yellow transparent liquids with a slight phenolic odor . They are stable, non-volatile, and have good flame retardant plasticity, oil resistance, aging resistance, electrical insulation, and processability . They are soluble in organic solvents and slightly soluble in water .

Physical And Chemical Properties Analysis

The density of these compounds is 1.241g/cm3 . The boiling point is 394.6ºC at 760mmHg . The flash point is 206ºC . They are insoluble in water and soluble in most organic solvents .

Wissenschaftliche Forschungsanwendungen

Synthetic Strategies and Solid-State Aggregation

Research has highlighted the synthesis of functionalized organophosphates, demonstrating their potential in forming novel structures through hydrogen bonding and Suzuki coupling reactions. These compounds exhibit unique solid-state aggregation behaviors, forming tubular channels and supramolecular assemblies, which could be pivotal in materials science and nanotechnology (Dar, Mallick, & Murugavel, 2015).

Metal-Organophosphate Interactions

Studies have also explored the interactions between alkaline-earth metal ions and organophosphates, leading to the formation of novel compounds with potential applications in catalysis and materials science. These interactions result in diverse structural motifs, ranging from ionic phosphates to covalent dimeric compounds, showcasing the versatility of organophosphates in coordination chemistry (Murugavel, Kuppuswamy, & Randoll, 2008).

Flame Retardants in Indoor Environments

Research into the presence of diphenyl phosphate and related compounds in indoor dust highlights their significance as ubiquitous chemicals, potentially stemming from their use as flame retardants in various consumer products. This research underscores the importance of understanding the environmental persistence and human exposure pathways of these compounds (Björnsdotter, Romera-García, Borrull, de Boer, Rubio, & Ballesteros-Gómez, 2018).

Polymerization Catalysts

Organophosphates have been utilized as catalysts in polymerization processes, evidencing their role in synthesizing polymers with specific properties. This application is particularly relevant in the development of new materials with enhanced mechanical and thermal properties, indicating a broad range of potential industrial applications (Gong, Dong, Hu, Bi, Zhang, & Jiang, 2009).

Safety And Hazards

Eigenschaften

CAS-Nummer |

26444-49-5 |

|---|---|

Produktname |

(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate |

Molekularformel |

C57H51O12P3 |

Molekulargewicht |

1020.9 g/mol |

IUPAC-Name |

(2-methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate |

InChI |

InChI=1S/3C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18;1-16-9-8-14-19(15-16)23-24(20,21-17-10-4-2-5-11-17)22-18-12-6-3-7-13-18;1-16-12-14-19(15-13-16)23-24(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h3*2-15H,1H3 |

InChI-Schlüssel |

QXDTWBUYOSGCSB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Kanonische SMILES |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Aussehen |

Solid powder |

Siedepunkt |

390 °C at 760 mm Hg |

Color/Form |

Colorless transparent liquid |

Dichte |

1.208 at 25 °C |

Flammpunkt |

450 °F (232 °C) (Closed cup) |

melting_point |

Freezing point: -38 °C |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

In water, 2.4 mg/L at 25 °C In water, 2.6 mg/L at 25 °C Insoluble in glycerol; soluble in most organic solvents except glycerol |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Diphenyl cresyl phosphate; Monocresyl diphenyl phosphate; Diphenyl tolyl phosphate; |

Dampfdruck |

1.0X10-6 mm Hg at 25 deg /Extrapolated from 30 °C/ |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

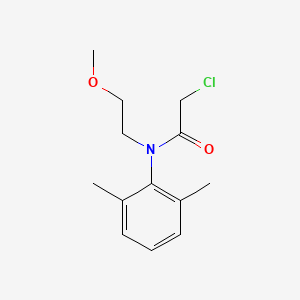

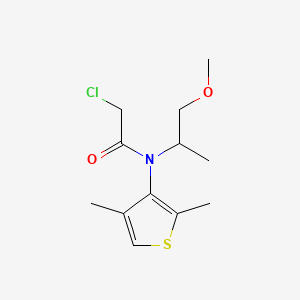

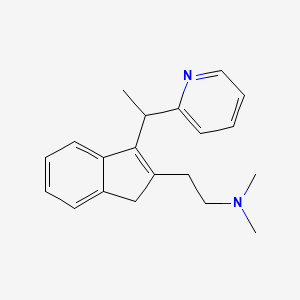

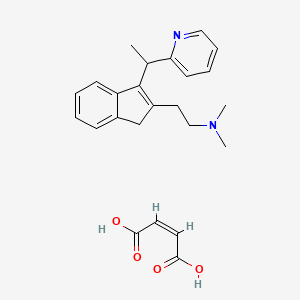

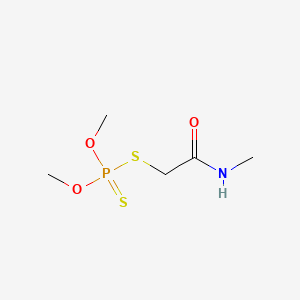

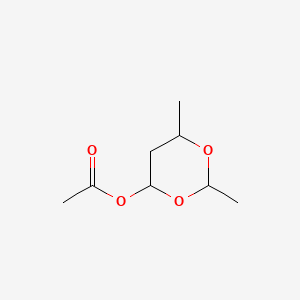

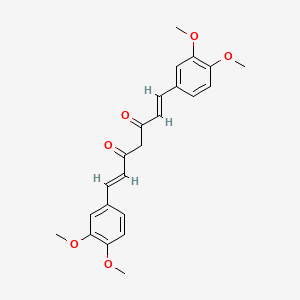

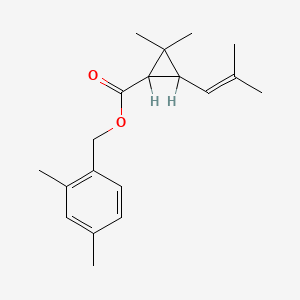

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.